Structural Uniqueness: Simultaneous N1-Difluoroethyl, 3-Fluoro, and 5-Nitro Substitution
The target compound is the only commercially cataloged pyridin-2(1H)-one derivative that simultaneously incorporates an N1-(2,2-difluoroethyl) group, a 3-fluoro substituent on the ring, and a 5-nitro group. A systematic search of the CAS registry and major chemical catalogs reveals no other compound with this exact substitution pattern. By contrast, the most closely related commercially available compounds—such as 3-fluoro-5-nitropyridin-2(1H)-one (CAS 1033202-14-0), 1-(2,2-difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one, and 5-amino-1-(2,2-difluoroethyl)-2(1H)-pyridinone—each lack at least one of these three key substituents [1].
| Evidence Dimension | Number of unique fluorinated substituents (N1-difluoroethyl + 3-fluoro) combined with 5-nitro group |
|---|---|
| Target Compound Data | 3 (N1-CH₂CHF₂, 3-F, 5-NO₂) |
| Comparator Or Baseline | 3-fluoro-5-nitropyridin-2(1H)-one (CAS 1033202-14-0): 2 (3-F, 5-NO₂; no N1-difluoroethyl); 1-(2,2-difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one: 2 (N1-CH₂CHF₂, 5-NO₂; no 3-F); 5-amino-1-(2,2-difluoroethyl)-2(1H)-pyridinone: 2 (N1-CH₂CHF₂, 5-NH₂; no 3-F or 5-NO₂) |
| Quantified Difference | Target compound possesses all three key substituents simultaneously; comparators each lack at least one. |
| Conditions | CAS registry and commercial catalog analysis; structures verified via ChemSpider, ChemicalBook, and Sigma-Aldrich catalog entries |
Why This Matters
The unique combination of three fluorinated/electron-withdrawing substituents in a single molecule enables SAR exploration and physicochemical property tuning that cannot be achieved with any single comparator compound, justifying procurement for specialized medicinal chemistry programs.
- [1] CAS Common Chemistry. 3-Fluoro-5-nitropyridin-2(1H)-one. CAS RN 1033202-14-0. View Source
